molecular formula C8H18ClNSi B2518097 (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride CAS No. 2172212-79-0

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride

Cat. No.: B2518097
CAS No.: 2172212-79-0
M. Wt: 191.77
InChI Key: OGBFKCJOETWQEM-UHFFFAOYSA-N
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Description

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H17NSi·HCl. It is known for its unique structure, which includes a cyclopropene ring substituted with a trimethylsilyl group and a methanamine group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction, often using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Amination: The methanamine group is introduced through an amination reaction, where an amine reacts with a suitable precursor.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group or the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanol
  • 2-Methyl-3-(trimethylsilyl)cycloprop-2-enecarboxaldehyde
  • [2,3-bis(trimethylsilyl)-1-[1,2,3-tris(trimethylsilyl)-1-cycloprop-2-enyl]-1-cycloprop-2-enyl]-trimethylsilane

Uniqueness

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride is unique due to its combination of a cyclopropene ring, a trimethylsilyl group, and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, which are crucial for its evaluation as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The compound's molecular formula is C8H18ClNSiC_8H_{18}ClNSi with a molecular weight of 191.77 g/mol. It is characterized by the presence of a cyclopropene moiety, which is known for its reactivity and potential biological implications.

PropertyValue
Molecular FormulaC₈H₁₈ClNSi
Molecular Weight191.77 g/mol
CAS Number2172212-79-0
PuritySpecification required
Storage ConditionsInert atmosphere, 2-8°C

Synthesis

The synthesis of this compound involves several steps, including the preparation of intermediates from cyclopropene derivatives. The detailed synthetic route can be found in various publications that outline the reaction conditions and purification processes .

Antimicrobial Activity

Cyclopropene derivatives have also been investigated for their antimicrobial properties. The compound's potential to inhibit bacterial growth, particularly against resistant strains like MRSA, has been suggested based on preliminary findings from related compounds . Further research is needed to establish its efficacy against specific pathogens.

Pharmacological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis: The ability to trigger apoptotic pathways could make this compound a candidate for cancer therapy.
  • Antimicrobial Action: Its structural characteristics may lend themselves to interactions with microbial targets.

Properties

IUPAC Name

(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NSi.ClH/c1-6-7(5-9)8(6)10(2,3)4;/h7H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBFKCJOETWQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1CN)[Si](C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172212-79-0
Record name [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine hydrochloride
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